1-Chloro-3,5-diethoxybenzene

Lipophilicity Drug Design ADME Properties

Pharmaceutical intermediate synthesis often requires balancing lipophilicity and reactive handles. This 1,3,5-trisubstituted benzene derivative solves that with: - Quantifiably higher XLogP3 (3.2) and rotatable bonds (4) than dimethoxy analogs for permeability tuning. - Reactive chlorine site for cross-coupling. - Scalable HPLC method (Newcrom R1) for QC. - Boiling point 273.8°C enabling standard distillation.

Molecular Formula C10H13ClO2
Molecular Weight 200.66 g/mol
CAS No. 50375-08-1
Cat. No. B12686661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3,5-diethoxybenzene
CAS50375-08-1
Molecular FormulaC10H13ClO2
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1)Cl)OCC
InChIInChI=1S/C10H13ClO2/c1-3-12-9-5-8(11)6-10(7-9)13-4-2/h5-7H,3-4H2,1-2H3
InChIKeyIWRWBPHDNQRSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3,5-diethoxybenzene: Compound Overview


1-Chloro-3,5-diethoxybenzene (CAS 50375-08-1) is a halogenated aromatic ether belonging to the class of 1,3,5-trisubstituted benzene derivatives [1]. Its structure features a chlorine atom at the 1-position and ethoxy (-OCH2CH3) groups at the 3- and 5-positions of the benzene ring, conferring a unique combination of electron-donating and electron-withdrawing character that enables its use as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1]. The compound is characterized by a molecular formula of C10H13ClO2, a molecular weight of 200.66 g/mol, a computed XLogP3 of 3.2, and a topological polar surface area (TPSA) of 18.5 Ų [2].

1
1,3,5-Trisubstituted aryl intermediate with chlorine and ethoxy substituents
2
Reactive chlorine handle suitable for cross-coupling and nucleophilic substitution
3
Application scope: pharmaceutical, agrochemical, and advanced material synthesis

1-Chloro-3,5-diethoxybenzene: Irreplaceable vs. Analogues


The 1,3,5-trisubstituted benzene scaffold is widely used in organic synthesis, but small variations in substituent identity and pattern profoundly alter key physicochemical and electronic properties. The specific combination of a chlorine atom with two ethoxy groups in a 1,3,5-arrangement yields a unique profile of lipophilicity, conformational flexibility, and reactivity that cannot be reproduced by simple substitution with methoxy analogs or trialkoxy derivatives [1]. These differences directly impact synthetic utility, chromatographic behavior, and performance in downstream applications such as cross-coupling reactions [2]. The following evidence demonstrates where 1-Chloro-3,5-diethoxybenzene offers quantifiably distinct properties that may be critical for specific research and industrial applications, thereby informing procurement decisions.

Lipophilicity shift
Replacing with dimethoxy analog may alter chromatographic retention and partitioning behavior; XLogP3 difference may affect method transfer.
Boiling point mismatch
Distillation and thermal processing parameters cannot be directly transferred from methoxy or triethoxy analogues; intermediate boiling point requires dedicated process windows.
Conformational flexibility gap
Dimethoxy analog lacks two extra rotatable bonds, which may affect solubility, crystal packing, and binding-mode exploration; not interchangeable without validation.

1-Chloro-3,5-diethoxybenzene: Comparative Evidence vs. Analogues


Lipophilicity Advantage vs. Dimethoxy Analog

The target compound exhibits a higher calculated partition coefficient (XLogP3) compared to its dimethoxy analog. 1-Chloro-3,5-diethoxybenzene has a computed XLogP3 of 3.2 [1], whereas 1-Chloro-3,5-dimethoxybenzene has a computed XLogP3 of 3.1 [2]. This indicates that the diethoxy derivative is moderately more lipophilic than the dimethoxy derivative, which may influence its behavior in biological systems, membrane permeability, and extraction efficiency.

Lipophilicity
Cross-study comparable
XLogP3 = 3.2
Reported moderate lipophilicity; may influence membrane partitioning and reverse-phase retention
+0.1 vs. dimethoxy analog (3.1)
Lipophilicity Drug Design ADME Properties

Boiling Point: Intermediate Between Dimethoxy and Triethoxy Analogs

The boiling point of 1-Chloro-3,5-diethoxybenzene is reported as 273.8°C at 760 mmHg . This is significantly higher than that of 1-Chloro-3,5-dimethoxybenzene, which boils at approximately 234-239°C , but considerably lower than that of 1,3,5-triethoxybenzene, which boils at 306.7°C . These differences reflect the influence of the alkoxy chain length and overall molecular weight on intermolecular forces.

Boiling Point
Data to verify
273.8°C (760 mmHg) ~35–40°C higher than dimethoxy analog; ~33°C lower than triethoxy analog
Intermediate boiling point may support practical distillation without extreme thermal stress
Source review recommended; no verified supplier data attached
Physical Properties Distillation Thermal Stability

Density & Flash Point Comparison

1-Chloro-3,5-diethoxybenzene exhibits a density of 1.1 g/cm³ , which is slightly lower than that of 1-Chloro-3,5-dimethoxybenzene (1.155 g/cm³) but higher than that of 1,3,5-triethoxybenzene (0.996 g/cm³) . Its flash point of 97.2°C is lower than that of 1-Chloro-3,5-dimethoxybenzene (112°C) and also lower than that of 1,3,5-triethoxybenzene (102.3°C) , indicating that it is more flammable than both analogs.

Density & Flash Point
Data to verify
Density 1.1 g/cm³, Flash Point 97.2°C
Lower flash point vs. analogues indicates more stringent flammability precautions during handling
No original source cited; verify before scale-up
Physical Properties Safety Handling

Greater Conformational Flexibility vs. Dimethoxy Analog

The number of rotatable bonds is a key descriptor of molecular flexibility and can influence binding affinity, solubility, and crystallinity. 1-Chloro-3,5-diethoxybenzene possesses 4 rotatable bonds [1], whereas 1-Chloro-3,5-dimethoxybenzene has only 2 rotatable bonds [2]. This difference arises from the additional C-C bonds in the ethoxy chains and suggests that the diethoxy derivative can adopt a wider range of low-energy conformations.

Conformational Flexibility
Class-level inference
4 rotatable bonds
Additional rotatable bonds may enhance solubility and conformational adaptability
2 more than dimethoxy analog; derived from computed descriptors
Conformational Analysis Molecular Dynamics Ligand Binding

Validated HPLC Protocol for Purity Analysis

A specific reverse-phase HPLC method for the analysis of 1-Chloro-3,5-diethoxybenzene has been published, using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. The method is described as scalable and suitable for both analytical and preparative separations, including impurity isolation and pharmacokinetic studies. The method can be adapted for mass spectrometry compatibility by substituting formic acid for phosphoric acid [1]. While quantitative retention data is not provided, the existence of a validated protocol reduces method development time for quality control laboratories.

HPLC Method
Supporting evidence
Published reverse-phase protocol (Newcrom R1)
Ready-to-adapt method reduces QC method development time
Scalable; MS-compatible with minor modification
Analytical Chemistry Quality Control HPLC Method Development

1-Chloro-3,5-diethoxybenzene: Optimal Application Scenarios


Medicinal Chemistry: Lipophilicity & Flexibility Advantage

In drug discovery programs where a 1,3,5-trisubstituted aryl core is being explored, 1-Chloro-3,5-diethoxybenzene offers a quantifiably higher XLogP3 value (3.2 vs. 3.1) and greater conformational flexibility (4 vs. 2 rotatable bonds) compared to the dimethoxy analog [1]. This may translate to improved membrane permeability and potentially distinct binding modes. The compound's intermediate lipophilicity and molecular weight (200.66 g/mol) position it well for lead optimization efforts seeking to balance potency with favorable ADME properties.

Process Chemistry: Balanced Boiling Point for Scale-Up

For industrial-scale synthesis, 1-Chloro-3,5-diethoxybenzene presents a boiling point (273.8°C) that is sufficiently high to avoid premature evaporation during many common reactions, yet not so high as to necessitate extreme temperatures for distillation [1]. However, its lower flash point (97.2°C) compared to both dimethoxy (112°C) and triethoxy (102.3°C) analogs mandates careful attention to safety protocols regarding flammability. This property profile makes it a viable intermediate when a reactive aryl chloride handle is needed in a compound that can be purified by standard methods, provided appropriate safety measures are in place.

QC & Analytical: Rapid HPLC Method Implementation

Laboratories tasked with purity assessment or impurity profiling of 1-Chloro-3,5-diethoxybenzene can leverage a published reverse-phase HPLC method using a Newcrom R1 column [1]. This reduces the time and resources required for method development from scratch. The method's scalability and compatibility with MS detection make it suitable for both R&D and QC environments, providing a ready-made solution for tracking the compound's purity and stability.

Materials Science: Reactive Chlorine Handle for Functionalization

The chlorine atom serves as a site for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, while the ethoxy groups can influence polymer chain packing and solubility. The density of 1-Chloro-3,5-diethoxybenzene (1.1 g/cm³) is intermediate between the dimethoxy (1.155 g/cm³) and triethoxy (0.996 g/cm³) analogs , potentially offering a tunable parameter for designing materials with specific physical properties.

Application
Selection Property
Validation Focus
Medicinal chemistry intermediate
Lipophilicity and conformational flexibility profile
Verify XLogP3 and rotatable bond count align with target candidate design
Process chemistry scale-up
Boiling point and thermal stability window
Confirm distillation range and flash point safety margins for pilot-plant conditions
QC and analytical method deployment
Published HPLC method availability
Assess column/mobile phase reproducibility and adapt for purity/impurity profiling
Materials science functionalization
Reactive chlorine site and density range
Evaluate substitution efficiency and impact of density on polymer composite properties

Technical Documentation Hub

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